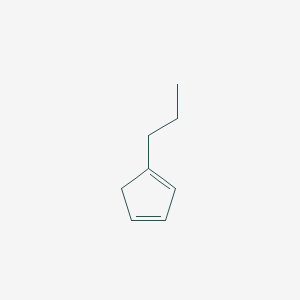

1,3-Cyclopentadiene, 1-propyl

Description

Historical Context of Cyclopentadiene (B3395910) Chemistry and its Derivatives

The journey into the world of cyclopentadiene chemistry began in 1886 when Roscoe observed a C₁₀H₁₂ hydrocarbon resulting from the pyrolysis of phenol. nih.gov He correctly deduced that this substance was formed from the spontaneous dimerization of a C₅H₆ hydrocarbon. nih.gov The definitive structures of these two hydrocarbons, cyclopentadiene and its dimer dicyclopentadiene (B1670491), were later elucidated by Etard and Lambert in 1891, and further confirmed by Kraemer and Spilker in 1896. nih.gov

A pivotal moment in cyclopentadiene chemistry was the landmark discovery of the Diels-Alder reaction. In 1906, Albrecht had reported the reaction of cyclopentadiene with 1,4-benzoquinone, but incorrectly characterized the products. nih.gov It was the seminal 1928 publication by Diels and Alder that correctly identified the products and recognized the immense significance of this [4+2] cycloaddition for synthesizing six-membered rings. nih.gov The stereochemistry of this reaction was later established by Alder and Stein in 1937. nih.gov

The discovery of ferrocene (B1249389) in 1951 marked a revolutionary milestone, propelling the field of organometallic chemistry forward and sparking intensive research into modified cyclopentadienyl (B1206354) systems. This led to the development of substituted cyclopentadienyl ligands, such as the pentamethylcyclopentadienyl ligand introduced in 1960, which offered enhanced steric and electronic properties. The synthesis of various alkyl- and aryl-substituted cyclopentadienes has since become a significant area of research, driven by the need to fine-tune the chemical properties of the cyclopentadiene ring for various applications. researchgate.net

Theoretical Significance of Alkyl Substitution on Cyclopentadiene Ring Systems

The introduction of alkyl substituents onto the cyclopentadiene ring has profound theoretical implications, significantly altering the molecule's electronic and steric properties. The chemical properties and reactivity of cyclopentadienes are intrinsically linked to the number and nature of the attached functional groups. rsc.org Even minor modifications to their molecular architecture can dramatically influence their application in organic synthesis and the performance of their corresponding metal complexes in catalysis. rsc.org

Alkyl groups, being electron-donating, can influence the electron density of the diene system. This alteration affects the cyclopentadiene's reactivity in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The ambiphilic nature of the cyclopentadiene scaffold allows it to react with both electron-rich and electron-deficient dienophiles, and alkyl substitution can modulate this characteristic. nih.gov

Furthermore, the steric bulk of alkyl substituents plays a crucial role. It can influence the regioselectivity and stereoselectivity of reactions involving the cyclopentadiene ring. In the context of organometallic chemistry, the size and shape of the alkyl groups on the cyclopentadienyl ligand can create a well-defined chiral pocket, which can lead to enhanced performance in chiral catalysis. researchgate.net A notable example of the impact of alkyl substitution is the increased stability of pentamethylcyclopentadiene (Cp*) compared to its unsubstituted counterpart, which readily dimerizes. researchgate.net The strategic placement of substituents around the cyclopentadiene ring is therefore a key strategy for fine-tuning its reactivity profile for specific applications. rsc.org

Scope and Importance of 1-Propyl-1,3-Cyclopentadiene in Contemporary Chemical Research

1-Propyl-1,3-cyclopentadiene, a specific alkyl-substituted cyclopentadiene, holds considerable importance in modern chemical research. Its molecular formula is C₈H₁₂, and it has a molecular weight of approximately 108.18 g/mol . evitachem.comnih.gov This compound serves as a valuable building block in organic synthesis and a precursor in the development of advanced materials and catalysts.

One of the primary areas where 1-propyl-1,3-cyclopentadiene is significant is in the synthesis of metallocene catalysts used for olefin polymerization. evitachem.com The presence of the n-propyl group can lead to increased productivity in these catalyst systems, a phenomenon sometimes referred to as the "propyl effect". google.com This makes it a compound of interest for the plastics industry. evitachem.com

Moreover, its ability to participate in Diels-Alder reactions makes it a useful diene for the construction of complex cyclic molecules in organic synthesis. evitachem.com The polymerization of 1-propyl-1,3-cyclopentadiene can also lead to the formation of new polymeric materials with specific mechanical properties, highlighting its relevance in material science. evitachem.com The study of such substituted cyclopentadienes continues to be an active area of research, with a focus on developing efficient synthetic methods and exploring their applications in catalysis and materials science. researchgate.net

Chemical and Physical Properties of 1,3-Cyclopentadiene, 1-propyl-

| Property | Value | Unit |

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | ~60 (approx.) | °C |

| Density | ~0.8 | g/cm³ |

| Solubility | Soluble in organic solvents, insoluble in water. | |

| CAS Registry Number | 27288-07-9 | |

| IUPAC Name | 1-propylcyclopenta-1,3-diene | |

| Sources: evitachem.comnih.gov |

Synthesis of this compound-

Several synthetic routes can be employed to produce 1-propyl-1,3-cyclopentadiene. A common and direct method involves the reaction of a cyclopentadienyl anion source with an alkylating agent.

General Synthesis via Alkylation:

A widely used technique for synthesizing n-alkyl cyclopentadienes involves the reaction of a cyclopentadienyl anion with an appropriate alkyl halide or sulfonate. google.com In the case of 1-propyl-1,3-cyclopentadiene, this would typically involve the following steps:

Formation of the Cyclopentadienyl Anion: A cyclopentadienyl anion source is prepared. This can be achieved by deprotonating dicyclopentadiene with a strong base, such as sodium metal, or by using a pre-formed salt like sodium cyclopentadienide (B1229720).

Alkylation: The cyclopentadienyl anion is then reacted with a propylating agent, such as 1-bromopropane (B46711) or propyl tosylate. The nucleophilic cyclopentadienyl anion displaces the leaving group on the propyl source to form 1-propyl-1,3-cyclopentadiene.

Extraction and Purification: The resulting alkyl cyclopentadiene compound can be extracted with a hydrocarbon solvent and purified. google.com

Other Synthetic Approaches:

Fulvene (B1219640) Intermediate Method: Another approach involves the use of a fulvene intermediate. This intermediate can be reduced, for example with lithium aluminum hydride (LiAlH₄), to produce the substituted cyclopentadienide, which can then be used in further reactions. google.com

From Dicyclopentadiene: Cyclopentadiene monomer, the precursor for the anion, is typically obtained by the thermal cracking of its dimer, dicyclopentadiene, at temperatures around 165-180°C. evitachem.comwikipedia.org

Research Findings and Applications

1-Propyl-1,3-cyclopentadiene is a compound with notable applications in several areas of chemical research, primarily in catalysis and materials science.

Metallocene Catalysis:

A significant application of 1-propyl-1,3-cyclopentadiene is as a ligand precursor for metallocene catalysts, which are used in the polymerization of olefins. evitachem.com Unbridged metallocene catalyst compounds that contain at least one n-alkyl cyclopentadienyl ligand, such as propyl, have been shown to exhibit increased productivity compared to those without this group. google.com This enhancement is often termed the "propyl effect". evitachem.com The synthesis of these metallocene catalysts typically involves reacting the alkyl cyclopentadiene compound with a base to form the corresponding cyclopentadienide anion, which is then reacted with a metal-containing compound. google.com

Diels-Alder Reactions:

As a substituted diene, 1-propyl-1,3-cyclopentadiene readily participates in Diels-Alder reactions. This [4+2] cycloaddition with a dienophile is a powerful tool in organic synthesis for constructing complex cyclic structures. evitachem.com The presence of the propyl group can influence the stereochemical outcome of these reactions.

Polymerization:

1-Propyl-1,3-cyclopentadiene can be polymerized to create solid polymers. evitachem.com These polymerization reactions can yield materials with specific properties, making them useful in the field of material science. evitachem.com

Structure

3D Structure

Properties

CAS No. |

27288-07-9 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

1-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h3-4,6H,2,5,7H2,1H3 |

InChI Key |

RZPAXISDLOEXPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Propyl 1,3 Cyclopentadiene Derivatives

Cycloaddition Reactions

Cycloaddition reactions are cornerstone transformations for cyclopentadiene (B3395910) and its derivatives, providing a powerful method for the construction of complex cyclic and polycyclic frameworks. The [4+2] cycloaddition, or Diels-Alder reaction, is the most prominent of these, though dimerization and higher-order cycloadditions are also significant aspects of its reactivity profile.

The Diels-Alder reaction involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of a dienophile to form a six-membered ring. wikipedia.org For 1-propyl-1,3-cyclopentadiene, the propyl substituent at the C1 position plays a critical role in directing the outcome of these reactions.

When an asymmetrically substituted diene like 1-propyl-1,3-cyclopentadiene reacts with an unsymmetrical dienophile, the formation of multiple constitutional isomers (regioisomers) is possible. The reaction's regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. Generally, the reaction favors the formation of "ortho" and "para" adducts, while "meta" products are disfavored. masterorganicchemistry.com For a 1-substituted diene, the major product is typically the "ortho" regioisomer. masterorganicchemistry.com

Stereoselectivity in Diels-Alder reactions manifests in two primary ways: endo/exo selectivity and facial selectivity.

Endo/Exo Selectivity : The Diels-Alder reaction of cyclopentadiene derivatives is famously selective for the endo product. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the diene at the transition state. stereoelectronics.org

Facial Selectivity (Syn/Anti) : The propyl group at the C5 position (via tautomerization) creates two distinct faces of the diene for the dienophile to approach. Approach from the same side as the propyl group is termed syn-addition, while approach from the opposite side is anti-addition. The outcome is largely dictated by steric hindrance; bulkier dienophiles tend to favor the less hindered anti approach. nih.govacs.org Conversely, sterically less demanding dienophiles may show a reduced preference or even a slight favorability for syn addition. acs.org

Table 1: Predicted Selectivity in Diels-Alder Reactions of 1-Propyl-1,3-Cyclopentadiene

| Selectivity Type | Controlling Factor | Preferred Outcome | Rationale |

|---|---|---|---|

| Regioselectivity | Electronic Effects | "Ortho" (1,2-adduct) | Favorable alignment of orbital coefficients between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. masterorganicchemistry.com |

| Stereoselectivity | Secondary Orbital Interactions | Endo Adduct | Stabilizing interactions between the diene and dienophile π-systems in the transition state. stereoelectronics.org |

| Facial Selectivity | Steric Hindrance | Anti Adduct | The incoming dienophile approaches from the face opposite the bulky propyl group to minimize steric repulsion. nih.gov |

Frontier Molecular Orbital (FMO) theory provides a robust framework for understanding reactivity and selectivity in Diels-Alder reactions. The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net

The nature of the substituents determines the "electron demand" of the reaction:

Normal Electron-Demand : Occurs when an electron-rich diene reacts with an electron-poor dienophile. This is governed by the HOMO(diene)-LUMO(dienophile) interaction.

Inverse Electron-Demand : Occurs when an electron-poor diene reacts with an electron-rich dienophile, governed by the LUMO(diene)-HOMO(dienophile) interaction.

The propyl group on 1-propyl-1,3-cyclopentadiene is a weak electron-donating group (EDG). This EDG raises the energy of the diene's HOMO, making it more nucleophilic and more reactive in normal electron-demand Diels-Alder reactions. mdpi.com The smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to stronger orbital interaction and a lower activation energy for the reaction. stereoelectronics.org FMO theory can also rationalize the observed regioselectivity, as the formation of the two new sigma bonds is favored between the atoms with the largest coefficients in the interacting frontier orbitals. masterorganicchemistry.comresearchgate.net

Table 2: Effect of Substitution on Frontier Orbital Energies and Reactivity

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Reactivity in Normal Demand DA |

|---|---|---|---|---|

| 1,3-Butadiene (B125203) | None | Lower | Higher | Base Reactivity |

| 1,3-Cyclopentadiene | None (cyclic) | Higher than butadiene | Lower than butadiene | Increased |

| 1-Propyl-1,3-Cyclopentadiene | Propyl (EDG) | Highest | Slightly Higher | Enhanced |

Note: This table presents qualitative trends. Actual energy values vary with the computational method used.

1-Propyl-1,3-cyclopentadiene is an example of an asymmetrically substituted cyclopentadiene. As discussed, this asymmetry is the origin of regiochemical considerations in its Diels-Alder reactions. masterorganicchemistry.com The field of asymmetric catalysis has leveraged this concept by designing chiral cyclopentadienyl (B1206354) (Cp) ligands for transition metals. These chiral Cp-metal complexes can induce high levels of enantioselectivity in a wide range of transformations, including C-H functionalization and cycloadditions. researchgate.netnih.gov While 1-propyl-1,3-cyclopentadiene itself is achiral, its reactions with chiral dienophiles or in the presence of chiral catalysts can lead to the formation of non-racemic products. The principles of stereocontrol developed for chiral Cp ligands—where steric and electronic factors of a chiral scaffold dictate the facial selectivity of a reaction—are analogous to how the single propyl group influences the facial selectivity of its own cycloaddition reactions. acs.org

Beyond the common [4+2] Diels-Alder reaction, dienes can participate in higher-order cycloadditions, which are pericyclic reactions involving more than six π-electrons. researchgate.net Examples include [6+4], [8+2], and [10+4] cycloadditions. acs.org These reactions are powerful tools for synthesizing larger ring systems, such as seven- and ten-membered rings. While less common than the Diels-Alder reaction, they have been observed with cyclopentadiene and its derivatives reacting with partners like tropone or fulvenes. researchgate.netresearchgate.net The reaction between tropone (a 6π system) and cyclopentadiene (a 4π system), for instance, can yield a [6+4] cycloadduct. researchgate.net Although specific studies on 1-propyl-1,3-cyclopentadiene in higher-order cycloadditions are not widely reported, its fundamental electronic structure as a 4π component suggests it could potentially engage in such reactions with suitable polyene partners under thermal or catalytic conditions. acs.org

A characteristic reaction of cyclopentadiene is its spontaneous dimerization at room temperature to form dicyclopentadiene (B1670491) (DCPD). This process is a Diels-Alder reaction where one molecule of cyclopentadiene acts as the diene and a second molecule acts as the dienophile. researchgate.net

It is expected that 1-propyl-1,3-cyclopentadiene undergoes a similar self-dimerization process. Due to the asymmetry of the monomer, this dimerization can result in a complex mixture of regioisomeric and stereoisomeric products. At elevated temperatures (e.g., 120-150°C), further oligomerization can occur. The reaction of dicyclopentadiene with another molecule of cyclopentadiene monomer yields tricyclopentadiene (TCPD). researchgate.net The rate of this reaction is more sensitive to the concentration of the monomer than to the dimer. researchgate.net For 1-propyl-1,3-cyclopentadiene, a similar pathway would lead to various isomers of tri(propylcyclopentadiene).

Table 3: General Conditions for Cyclopentadiene (CPD) Oligomerization

| Reaction | Reactants | Temperature | Product(s) | Key Findings |

|---|---|---|---|---|

| Dimerization | CPD + CPD | Room Temperature | Dicyclopentadiene (DCPD) | Spontaneous, reversible upon heating (retro-Diels-Alder). |

| Oligomerization | DCPD + CPD | 120 - 150 °C | Tricyclopentadiene (TCPD) | Yields up to 50% can be achieved; reaction rate is highly dependent on monomer concentration. researchgate.net |

Dimerization and Oligomerization Processes of 1-Propyl-1,3-Cyclopentadiene

Kinetic Studies of Dimerization Rates for Substituted Cyclopentadienes

Cyclopentadiene and its derivatives readily undergo a [4+2] cycloaddition reaction with themselves, known as dimerization, to form dicyclopentadiene. wikipedia.orgmasterorganicchemistry.com The rate of this Diels-Alder reaction is sensitive to the nature and position of substituents on the cyclopentadiene ring.

Kinetic studies have shown that monoalkylation of the cyclopentadiene ring has a minimal effect on the dimerization rate. For instance, an isomeric mixture of methylcyclopentadiene dimerizes at a rate comparable to that of unsubstituted cyclopentadiene. nih.govresearchgate.net At 120 °C, the dimerization rate constant for cyclopentadiene is 1.13 × 10⁻³ M⁻¹s⁻¹, while for methylcyclopentadiene it is 1.08 × 10⁻³ M⁻¹s⁻¹. nih.govresearchgate.net Given the similar electronic influence of methyl and propyl groups, the dimerization rate for 1-propyl-1,3-cyclopentadiene is expected to be in the same range.

Table 1: Relative Dimerization Rates of Substituted Cyclopentadienes

| Compound | Relative Dimerization Rate (Compared to Cyclopentadiene) | Notes |

| Cyclopentadiene | 1.0 | Baseline for comparison. |

| Methylcyclopentadiene | ~1.0 | Monoalkylation shows little effect on the rate. nih.govresearchgate.net |

| 1,2,3,4-Tetrachlorocyclopentadiene | ~0.33 | Dimerizes 3-fold slower than cyclopentadiene. nih.gov |

| 5,5-Dimethylcyclopentadiene | Does not dimerize | Steric hindrance at the 5-position prevents dimerization. nih.gov |

| Pentamethylcyclopentadiene (Cp*) | Does not dimerize | Collective substitution effectively inhibits dimerization. nih.gov |

Ring Activation and Rearrangement Reactions

Cyclopentadienyl Ring Activation in Organometallic Contexts

The cyclopentadienyl (Cp) ligand, derived from cyclopentadiene, is a fundamental component of organometallic chemistry. researchwithrutgers.comnih.gov While often considered an ancillary or "spectator" ligand that modifies the properties of the metal center, the Cp ring itself can be chemically non-innocent and participate directly in reactions. researchwithrutgers.comnih.gov This phenomenon is known as Cp ring activation.

There is substantial evidence that the Cp ring can act as a reservoir for reactive protons (H⁺), hydrides (H⁻), or hydrogen radicals (H•). researchwithrutgers.comresearchgate.net In certain rhodium(III) half-sandwich complexes, for example, the methyl groups on a pentamethylcyclopentadienyl (Cp*) ligand can undergo C-H activation under mild conditions. rsc.org This process involves the deprotonation of a methyl group to form a rhodium(I)-fulvene intermediate, which can be trapped by Diels-Alder reactions. rsc.org

Subtle changes to the steric and electronic properties of the Cp ligand can lead to significant shifts in reactivity and selectivity in catalytic processes like C-H functionalization. nih.gov The propyl group in a 1-propylcyclopentadienyl ligand would similarly influence the electron density at the metal center, affecting its catalytic behavior. The core Cp structure's ability to participate in proton-coupled electron transfer and hydride transfer reactions highlights its active role in catalysis beyond simply tuning the metal's properties. researchwithrutgers.comnih.gov

Photochemical Ring-Closing Reactions to Bicyclo[2.1.0]pentene and Related Photoproducts

Cyclopentadienes are known to undergo photochemical electrocyclic ring-closing reactions upon UV excitation. orgsyn.orgrsc.org When irradiated, cyclopentadiene can form the highly strained photoproduct bicyclo[2.1.0]pentene, which contains fused three- and four-membered rings. wolfresearchgroup.comnih.gov

Ultrafast studies on cyclopentadiene have shown that upon excitation with UV light (e.g., at 243 nm), the molecule is converted directly to bicyclo[2.1.0]pentene. wolfresearchgroup.comresearchgate.net This bicyclic compound is thermally unstable and rapidly reopens to form a vibrationally "hot" ground-state cyclopentadiene molecule with a time constant of about 21 picoseconds. wolfresearchgroup.comnih.govresearchgate.net This ring-closing reaction is a general feature for 1,3-dienes, and substituted cyclopentadienes such as 1-methylcyclopentadiene and 5,5-dimethylcyclopentadiene also form corresponding bicyclo[2.1.0]pentene derivatives upon photolysis. orgsyn.org It is therefore expected that 1-propyl-1,3-cyclopentadiene would undergo a similar photochemical transformation to produce a propyl-substituted bicyclo[2.1.0]pentene.

Mechanistic Pathways of Valence Isomerization and Hydrogen Shifts

The reactivity of 1-propyl-1,3-cyclopentadiene involves two primary mechanistic pathways for isomerization: valence isomerization and sigmatropic rearrangements (hydrogen shifts).

Valence Isomerization: The photochemical ring-closing of cyclopentadiene to bicyclo[2.1.0]pentene is a prime example of a valence isomerization. rsc.org This process involves the reorganization of pi and sigma electrons to form a new skeletal structure without the migration of any atoms. Computational studies indicate that after optical excitation, the molecule proceeds through a conical intersection to form the bicyclic product. rsc.orgnih.gov

Hydrogen Shifts: In addition to dimerization, substituted cyclopentadienes exist as a dynamic equilibrium of isomers due to rapid researchwithrutgers.comnih.gov-sigmatropic hydrogen shifts. nsf.gov This pericyclic reaction involves the migration of a hydrogen atom from the 5-position to a carbon of the diene system. For a monosubstituted cyclopentadiene like propylcyclopentadiene, this process leads to a mixture of 1-propyl-, 2-propyl-, and 5-propyl-1,3-cyclopentadiene isomers. While early theories proposed a complex bimolecular mechanism for this shift, recent computational and experimental evidence strongly supports a unimolecular, concerted pericyclic mechanism. nsf.gov This intramolecular hydrogen migration is facile at room temperature, meaning that any sample of a single propylcyclopentadiene isomer will, over time, equilibrate to a mixture of all three positional isomers. nsf.gov

Organometallic Chemistry and Ligand Design with 1 Propylcyclopentadienyl Ligands

Fundamental Role of Cyclopentadienyl (B1206354) (Cp) Ligands in Organometallic Complexes

The cyclopentadienyl (Cp) ligand, the anionic form of cyclopentadiene (B3395910), is a cornerstone of modern organometallic chemistry, playing a pivotal role since the discovery of ferrocene (B1249389). acs.orgnih.gov Its significance stems from its versatile bonding capabilities and its function as a stabilizing "spectator" ligand. libretexts.orggla.ac.uk In many reactions, the Cp ligand remains bonded to the metal center without participating directly, allowing for the study and manipulation of the metal's reactivity. gla.ac.uk However, there is also growing evidence that the Cp ring can actively participate in reactions, serving as a reservoir for protons, hydrides, or hydrogen atoms. nih.gov

The Cp ligand's aromatic π-system, comprising six π-electrons, effectively bonds to transition metals, lanthanides, and actinides, stabilizing a wide range of metal oxidation states. acs.orggla.ac.uk This strong covalent interaction contributes to the high thermal stability of many metallocene compounds. gla.ac.ukwikipedia.org The steric and electronic properties of the Cp ligand can be systematically tuned by introducing substituents on the ring. Alkyl groups, such as the propyl group in 1-propylcyclopentadiene, are electron-donating, which increases the electron density at the metal center compared to the unsubstituted Cp ligand. nih.gov This electronic modification can influence the reactivity of the metal complex and the strength of its bonds with other ligands. nih.gov

Organometallic compounds containing Cp ligands are structurally diverse. They are broadly classified into several categories, including:

Metallocenes (Cp₂M): Also known as "sandwich" complexes, where a central metal atom is bonded between two parallel cyclopentadienyl rings. libretexts.orgwikipedia.org Ferrocene, (C₅H₅)₂Fe, is the archetypal example. acs.org

Bent Metallocenes (Cp₂MXₙ): In these structures, the two Cp rings are tilted at an angle, creating a wedge-shaped space that accommodates additional ligands (X). libretexts.orgwikipedia.orglibretexts.org

Half-Sandwich or "Piano-Stool" Complexes (CpMLₙ): These feature a single Cp ligand bonded to a metal center, with other ligands (L) occupying the remaining coordination sites, resembling the legs of a piano stool. libretexts.orglibretexts.org

The ability of the Cp ligand to stabilize a vast array of metal complexes across the periodic table has made it indispensable in the development of catalysts, materials, and medicines. acs.orgnih.govnitrkl.ac.in

Coordination Chemistry of 1-Propylcyclopentadienyl Anion

The 1-propylcyclopentadienyl anion, [C₅H₄(C₃H₇)]⁻, is an alkyl-substituted derivative of the parent cyclopentadienyl anion. As such, its coordination chemistry is analogous to that of Cp⁻ but is modulated by the electronic and steric effects of the propyl group. The propyl group is an electron-donating substituent, which enhances the electron density of the cyclopentadienyl ring system. This increased electron-donating capacity makes the 1-propylcyclopentadienyl ligand a stronger donor to the metal center than the unsubstituted Cp ligand, which in turn can affect the metal's redox properties and its bonding with other ligands. nih.gov

Hapticity, denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that are bonded to a metal center. wikipedia.orgcam.ac.uk The 1-propylcyclopentadienyl ligand, like its parent, exhibits variable hapticity, which is a key feature of its coordination chemistry. The most common coordination modes are η⁵, η³, and η¹. libretexts.orgopenochem.org

Pentahapto (η⁵): This is the most prevalent and stable bonding mode for cyclopentadienyl ligands. All five carbon atoms of the ring bond to the metal, utilizing the delocalized π-electron system. wikipedia.orgwikipedia.org This creates a strong, stable M-Cp bond, as seen in classic sandwich compounds like ferrocene. libretexts.orgwikipedia.org

Trihapto (η³): In this mode, only three contiguous carbon atoms of the ring are formally bonded to the metal, resembling the bonding of an allyl ligand. wikipedia.org This "ring slippage" from η⁵ to η³ is a crucial mechanistic step in many substitution reactions involving Cp complexes. The change in hapticity opens up a coordination site on the metal, allowing a new ligand to bind. wikipedia.org

Monohapto (η¹): This is the least common mode, where the ligand is bound to the metal through a single carbon atom via a sigma (σ) bond. wikipedia.orgbritannica.com η¹-Cp complexes can be intermediates in the synthesis of η⁵-Cp complexes and can exhibit fluxional behavior, where the metal rapidly rearranges its point of attachment to different carbon atoms on the ring. wikipedia.orgopenochem.org

The specific hapticity adopted by the 1-propylcyclopentadienyl ligand in a given complex depends on factors such as the electron requirements of the metal center, steric hindrance from other ligands, and the reaction conditions. cam.ac.ukacs.org

Table 1: Hapticity Modes of the 1-Propylcyclopentadienyl Ligand

| Hapticity | Description | Bonding Type | Electron Donation (Neutral Ligand Method) |

|---|---|---|---|

| η⁵ | All 5 carbon atoms are bonded to the metal. | π-complex | 5 electrons |

| η³ | 3 contiguous carbon atoms are bonded to the metal. | π-allyl type | 3 electrons |

| η¹ | 1 carbon atom is bonded to the metal. | σ-complex | 1 electron |

The synthesis of metal complexes containing the 1-propylcyclopentadienyl ligand generally follows well-established routes for other cyclopentadienyl derivatives. A common and versatile method involves the reaction of a metal halide with an alkali metal salt of 1-propylcyclopentadiene, such as sodium 1-propylcyclopentadienide or potassium 1-propylcyclopentadienide. wikipedia.orgacs.org This salt metathesis reaction typically proceeds by deprotonating 1-propylcyclopentadiene with a strong base (e.g., sodium hydride, NaH; or potassium bis(trimethylsilyl)amide, KHMDS) to form the 1-propylcyclopentadienyl anion, which then displaces halide ions from the metal precursor. wikipedia.orgacs.org

General Synthetic Route:

C₅H₅(C₃H₇) + Base → [C₅H₄(C₃H₇)]⁻M⁺ + H-Base

n [C₅H₄(C₃H₇)]⁻M⁺ + M'Xₙ → [C₅H₄(C₃H₇)]ₙM' + n M⁺X⁻ (where M = Na, K, Li; M' = transition metal; X = halide)

Characterization of the resulting 1-propylcyclopentadienyl metal complexes relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state, including precise bond lengths, bond angles, and the hapticity of the ligand. nih.govnih.gov It can confirm the formation of specific geometries like metallocene or bent metallocene structures. acs.org

Infrared (IR) Spectroscopy: This technique is particularly useful for complexes containing other ligands, such as carbon monoxide (CO). The stretching frequency of the C-O bond is sensitive to the electron density on the metal, providing insight into the electronic effect of the 1-propylcyclopentadienyl ligand. nih.govnitrkl.ac.in

The 1-propylcyclopentadienyl ligand readily forms both metallocene and bent metallocene structures, analogous to the unsubstituted Cp ligand. wikipedia.orglibretexts.org

Metallocenes: The reaction of two equivalents of a 1-propylcyclopentadienyl anion source with a suitable metal salt can yield a metallocene, [η⁵-C₅H₄(C₃H₇)]₂M. wikipedia.org In these sandwich complexes, the two substituted Cp rings are typically parallel to each other. wikipedia.org The orientation of the propyl groups can lead to different isomers (syn, anti, or gauche), which may influence the crystal packing and solubility of the complex. The nature of the metal-ring bonding in these s-block and p-block metallocenes is predominantly ionic, whereas it has a more significant covalent character in d-block metallocenes. rsc.org

Bent Metallocenes: These are typically Cp₂MXₙ-type complexes where the two Cp rings are tilted relative to each other. wikipedia.orglibretexts.org This bent geometry is common for metals from Group 4 (e.g., Ti, Zr, Hf) and heavier elements of Groups 5-7. libretexts.orgwikipedia.org The angle between the rings creates a coordination space for additional ligands (X), which are crucial for the reactivity of these complexes, particularly in catalysis. wikipedia.orgtaylorandfrancis.com The synthesis often involves the same salt metathesis reaction used for metallocenes but with metal halides that have additional halide ligands, such as ZrCl₄ or TiCl₄. wikipedia.org

Table 2: Comparison of Metallocene and Bent Metallocene Structures

| Feature | Metallocene | Bent Metallocene |

|---|---|---|

| General Formula | [η⁵-C₅H₄(C₃H₇)]₂M | [η⁵-C₅H₄(C₃H₇)]₂MXₙ |

| Cp Ring Orientation | Parallel (sandwich) | Tilted (wedge-like) |

| Coordination | Metal coordinated only by two Cp ligands | Metal coordinated by two Cp ligands and additional X ligands |

| Typical Metals | Fe, Co, Ni, Ru, Mg | Ti, Zr, Hf, Nb, Mo |

The reactivity of metal complexes bearing the 1-propylcyclopentadienyl ligand is influenced by the electronic and steric properties imparted by the propyl group.

Electronic Effects: The propyl group is electron-donating, which increases the electron density on the metal center. nih.gov This enhanced electron density can have several consequences:

It makes the metal center more susceptible to oxidation. nih.gov

It can strengthen π-backbonding from the metal to other acceptor ligands (like CO or alkenes). nih.gov

It can increase the nucleophilicity of the metal center, potentially enhancing its reactivity towards electrophiles. researchgate.net

For example, in catalytic C-H activation reactions, the electronic nature of the Cp ligand is critical. More electron-rich Cp ligands can accelerate certain catalytic steps. nih.gov Therefore, a 1-propylcyclopentadienyl rhodium(III) complex would be expected to show different reactivity compared to its unsubstituted Cp analogue. nih.gov

Steric Effects: While a propyl group is not exceptionally bulky compared to a pentamethylcyclopentadienyl (Cp*) ligand, it does introduce more steric hindrance than a simple Cp ligand. This can influence the coordination of other ligands to the metal center and affect the regioselectivity or stereoselectivity of catalytic reactions.

Common reactions involving these complexes include:

Ligand Substitution: As with other Cp complexes, ligands (L) in [η⁵-C₅H₄(C₃H₇)]MLₙ can be substituted by other incoming ligands. This often involves a temporary ring slippage to an η³-coordination to open a vacant site for the incoming ligand. wikipedia.org

Redox Reactions: The metal center can undergo oxidation or reduction. Bent metallocene dihalides, for instance, can be reduced in the presence of other ligands to form useful organometallic reagents. wikipedia.org

Reactions of the Cp Ring: Although often a spectator ligand, the substituted Cp ring itself can undergo reactions, though this typically requires harsh conditions. gla.ac.ukwikipedia.org

Beyond simple homoleptic sandwich structures (containing only one type of ligand), the 1-propylcyclopentadienyl ligand can be incorporated into more complex molecular architectures.

Bimetallic Complexes: The 1-propylcyclopentadienyl ligand can also be part of bimetallic structures, where two metal centers are present in a single molecule. rsc.org These metals can be linked directly through a metal-metal bond, or more commonly, bridged by other ligands. researchgate.netnih.gov For instance, a [C₅H₄(C₃H₇)]₂M fragment can act as a "metalloligand," using its other ligands (e.g., thiolates) to coordinate to a second metal center. researchgate.net The presence of two metals in close proximity can lead to cooperative effects, enabling catalytic activities or electronic properties not achievable with single-metal-center complexes. rsc.orgnih.gov The 1-propylcyclopentadienyl ligand can tune the electronic properties of the metal center it is attached to, which in turn influences the electronic communication with the second metal. rsc.org

Synthesis and Characterization of Substituted Cyclopentadienyl Metal Complexes

Steric and Electronic Effects of the Propyl Substituent on Ligand Properties

The introduction of a propyl substituent onto the cyclopentadienyl (Cp) ring in the form of the 1-propylcyclopentadienyl ligand (Cp-Pr) brings about significant modifications to its steric and electronic profile. These changes, in turn, exert a profound influence on the properties of the resulting organometallic complexes, affecting metal-ligand bonding, complex stability, and the subsequent reactivity and catalytic activity of the metal center.

Influence on Metal-Ligand Bonding and Complex Stability

From a steric perspective, the propyl group introduces increased bulk compared to an unsubstituted cyclopentadienyl ligand. While not as sterically demanding as a tert-butyl group, the n-propyl chain can influence the coordination sphere of the metal. This steric hindrance can play a dual role. On one hand, it can provide a protective "umbrella" for the metal center, shielding it from unwanted side reactions or decomposition pathways, thus enhancing kinetic stability. On the other hand, excessive steric bulk can also hinder the approach of substrates to the metal center in catalytic applications. The interplay between these steric and electronic effects is a key consideration in ligand design for specific applications nih.govnih.gov.

| Effect | Description | Impact on Metal-Ligand Bonding & Stability |

| Electronic | The propyl group is electron-donating, increasing the electron density on the cyclopentadienyl ring. | Strengthens the metal-ligand bond through enhanced ligand-to-metal donation, increasing thermodynamic stability. |

| Steric | The propyl group adds bulk to the ligand. | Can provide kinetic stabilization by shielding the metal center, but may also introduce steric strain that can destabilize the complex depending on the metal and other ligands. |

Applications in Single-Molecule Magnets (SMMs) and Single-Ion Magnets (SIMs)

The magnetic properties of single-molecule magnets (SMMs) and single-ion magnets (SIMs), particularly those based on lanthanide ions, are exquisitely sensitive to the local coordination environment and the crystal field symmetry around the metal ion nih.govresearchgate.net. The design of the ligand sphere is therefore a critical parameter in modulating the magnetic anisotropy and the dynamics of magnetization reversal. Substituted cyclopentadienyl ligands are attractive in this regard due to the strong axial crystal field they can impose nih.gov.

The introduction of a propyl group on the cyclopentadienyl ring can influence the SMM and SIM properties through both steric and electronic effects. The electron-donating nature of the propyl group can modulate the electronic structure of the metal center, which in turn can affect the magnetic anisotropy. However, the steric profile of the ligand often plays a more direct role in determining the geometry of the complex and, consequently, the symmetry of the crystal field berkeley.eduresearchgate.net.

By increasing the bulk of the cyclopentadienyl ligand, the propyl substituent can enforce a specific coordination geometry that enhances the axiality of the crystal field, a key factor for achieving a large energy barrier to magnetization reversal (Ueff) nih.govrsc.org. The steric hindrance can also serve to isolate individual magnetic molecules in the solid state, thereby minimizing intermolecular interactions that can lead to rapid magnetic relaxation through quantum tunneling of magnetization (QTM) berkeley.eduethz.ch. While specific studies on 1-propylcyclopentadienyl ligands in SMMs and SIMs are not prevalent in the literature, the principles derived from studies with other bulky alkyl-substituted cyclopentadienyl ligands suggest that the propyl group could be a useful tool for fine-tuning the magnetic properties of these advanced materials berkeley.eduresearchgate.netmdpi.com. The ability to systematically vary the size and shape of the substituents on the cyclopentadienyl ring allows for a targeted approach to optimizing the performance of SMMs and SIMs nih.govresearchgate.netnih.govresearchgate.net.

| Parameter | Influence of Propyl Substituent | Potential Application in SMMs/SIMs |

| Crystal Field | The steric bulk of the propyl group can enforce a more axial crystal field around the metal ion. | Enhancement of the energy barrier to magnetization reversal (Ueff). |

| Intermolecular Interactions | Increased steric hindrance can lead to greater separation between magnetic molecules in the solid state. | Suppression of quantum tunneling of magnetization (QTM) and other intermolecular relaxation pathways. |

| Electronic Tuning | The electron-donating nature of the propyl group can subtly modify the electronic structure of the metal ion. | Fine-tuning of the magnetic anisotropy. |

Catalytic Applications

The tailored steric and electronic properties of the 1-propylcyclopentadienyl ligand make it a candidate for various catalytic applications, where precise control over the metal center's environment is crucial for activity and selectivity.

Propylcyclopentadienyl Ligands in Olefin Polymerization Catalysis

Metallocene catalysts, particularly those based on Group 4 metals like zirconium, are widely used in olefin polymerization hhu.de. The properties of the resulting polymer, such as molecular weight, tacticity, and comonomer incorporation, are highly dependent on the structure of the cyclopentadienyl ligands nih.govnih.gov. The introduction of a propyl group onto the cyclopentadienyl ring can influence the catalytic performance in several ways.

The electronic effect of the electron-donating propyl group can increase the electron density at the metal center. This can, in some cases, lead to higher catalytic activity. However, the steric influence of the propyl group is often more significant in determining the properties of the polymer. The steric hindrance around the metal center can affect the rate of monomer insertion and the stereoselectivity of the polymerization process hhu.denih.govmdpi.comlongdom.orgwikipedia.orgiosrjournals.orgmdpi.commdpi.comscispace.comnih.govwikipedia.orgmdpi.com.

For instance, in the polymerization of propylene, the stereochemistry of the resulting polypropylene is dictated by the geometry of the catalyst's active site. The propyl group can influence the orientation of the incoming monomer, thereby affecting the tacticity of the polymer chain. Furthermore, the steric bulk of the ligand can impact the rate of chain transfer reactions, which in turn affects the molecular weight of the polymer. While specific data for 1-propylcyclopentadienyl in olefin polymerization is limited, the general principles of ligand design in metallocene catalysis suggest that it could be used to produce polyolefins with specific properties hhu.delongdom.orgwikipedia.orgiosrjournals.orgmdpi.commdpi.com.

| Polymer Property | Potential Influence of Propylcyclopentadienyl Ligand |

| Catalytic Activity | The electron-donating nature of the propyl group may increase activity. |

| Polymer Molecular Weight | Steric hindrance from the propyl group can influence the rate of chain termination, potentially leading to higher molecular weight polymers. |

| Polymer Tacticity (for polypropylene) | The steric profile of the ligand can control the stereochemistry of monomer insertion, influencing the isotactic or syndiotactic nature of the polymer. |

| Comonomer Incorporation | The steric and electronic environment around the metal center can affect the ability of the catalyst to incorporate comonomers. |

Role in Electrocatalytic Processes (e.g., H2 production, N2 reduction, hydride transfer)

Organometallic complexes containing cyclopentadienyl ligands are also being explored as catalysts for a variety of electrocatalytic transformations, including the production of hydrogen (H₂) from protons, the reduction of dinitrogen (N₂) to ammonia, and hydride transfer reactions researchwithrutgers.comrsc.orgnih.govdntb.gov.uanih.govunc.eduunc.eduresearchgate.netresearchgate.netnih.govberkeley.edunih.govnih.gov. The efficiency and stability of these catalysts are strongly influenced by the nature of the ligands.

In the context of electrocatalytic hydrogen evolution, cobalt complexes with cyclopentadienyl ligands have been investigated researchwithrutgers.comdntb.gov.uaresearchgate.net. The electronic properties of the ligand can modulate the redox potentials of the metal center, which is a key parameter in determining the overpotential required for catalysis. The electron-donating propyl group would be expected to make the metal center more electron-rich, which could facilitate oxidative addition of protons or reductive elimination of H₂. The stability of the catalyst under the demanding conditions of electrocatalysis is also critical, and the steric bulk of the propyl group could contribute to the robustness of the complex researchwithrutgers.comdntb.gov.uaresearchgate.netnih.gov.

For the challenging electrocatalytic reduction of nitrogen, molybdenum complexes are often studied nih.govnih.govresearchgate.net. The ligand environment plays a crucial role in the binding and activation of the inert N₂ molecule. The electronic effects of the propylcyclopentadienyl ligand could influence the binding affinity of N₂ to the metal center.

Hydride transfer reactions are fundamental steps in many catalytic cycles. Rhodium complexes bearing cyclopentadienyl ligands have been shown to mediate hydride transfer rsc.orgunc.eduunc.edunih.gov. The hydricity, or the thermodynamic hydride donor ability, of a metal hydride is influenced by the electronic properties of the supporting ligands. The electron-donating propyl group would be expected to increase the hydricity of a resulting metal hydride, making it a stronger hydride donor.

While specific studies employing the 1-propylcyclopentadienyl ligand in these exact electrocatalytic processes are not widely reported, the general principles of ligand design in catalysis provide a framework for predicting its potential role and impact.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of propylcyclopentadiene isomers. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information for confirming the structure of 1-propyl-1,3-cyclopentadiene and distinguishing it from its isomers, such as 2-propyl- and 5-propyl-1,3-cyclopentadiene. The chemical shift, integration, and multiplicity (splitting pattern) of the signals are unique for each isomer.

In 1-propyl-1,3-cyclopentadiene, the spectrum is characterized by distinct regions for the olefinic protons of the diene system, the lone aliphatic ring proton, the methylene protons on the ring, and the protons of the propyl substituent. The key to differentiating the isomers lies in the number of signals and the specific splitting patterns of the ring protons, which are influenced by the position of the propyl group. youtube.com For instance, the 1-propyl isomer will show a unique signal for the proton at the C5 position, which is coupled to adjacent olefinic protons. In contrast, the 2-propyl isomer lacks a proton on the substituted carbon, leading to a different set of olefinic couplings. The analysis of complex mixtures containing multiple isomers often requires advanced NMR techniques for full resolution. sfu.casfu.ca

Table 1: Representative ¹H NMR Chemical Shift Data for Propylcyclopentadiene Isomers Note: Data are illustrative and may vary based on solvent and experimental conditions.

| Proton Assignment | 1-propyl-1,3-cyclopentadiene | 2-propyl-1,3-cyclopentadiene |

| Olefinic Protons (C=C-H) | ~6.0 - 6.5 ppm (m) | ~6.2 - 6.6 ppm (m) |

| Methylene Protons (-CH₂-) | ~2.9 - 3.1 ppm (m) | ~2.8 - 3.0 ppm (m) |

| Propyl Protons (-CH₂-CH₂-CH₃) | ~0.9 - 2.2 ppm (m) | ~0.9 - 2.3 ppm (m) |

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for elucidating the carbon framework of the molecule. The spectrum of 1-propyl-1,3-cyclopentadiene will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts differentiate the sp²-hybridized olefinic carbons from the sp³-hybridized aliphatic carbons of the ring and the propyl side chain. The number of signals immediately helps distinguish between isomers. For example, the symmetry in some isomers could lead to fewer than eight signals. Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons, providing definitive evidence for the substitution pattern on the cyclopentadiene (B3395910) ring. sfu.ca

Table 2: Representative ¹³C NMR Chemical Shift Data for 1-propyl-1,3-cyclopentadiene Note: Data are illustrative and may vary based on solvent and experimental conditions.

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| Olefinic Carbons (C=C) | 125 - 145 |

| Aliphatic Ring Carbons | 30 - 45 |

| Propyl Group Carbons | 14 - 38 |

For complex mixtures or for the complete and unambiguous assignment of signals for a single isomer, two-dimensional (2D) NMR techniques are indispensable. sfu.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu It is used to trace the connectivity within the propyl group (CH₃ to CH₂ to CH₂) and to map the coupling network among the protons on the cyclopentadiene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.comcolumbia.edu It provides a definitive link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly crucial for establishing the connection point of the propyl group to the cyclopentadiene ring. For the 1-propyl isomer, HMBC would show a correlation from the methylene protons of the propyl group to carbons C1, C2, and C5 of the ring, confirming the substitution pattern.

APT (Attached Proton Test): While a 1D experiment, it is often used with 2D techniques to differentiate carbon signals based on the number of attached protons, simplifying the analysis of the ¹³C NMR spectrum. sfu.ca

Cyclopentadiene and its derivatives are known to undergo dynamic processes, most notably rsc.org-sigmatropic rearrangements, where a substituent appears to "migrate" around the ring. wikipedia.org In the case of 1-propyl-1,3-cyclopentadiene, this process would involve the rapid interconversion between the 1-propyl, 2-propyl, and 5-propyl isomers through hydrogen shifts.

At room temperature, this fluxional behavior can lead to broadened NMR signals or an averaged spectrum, complicating analysis. Variable-Temperature (VT) NMR studies are employed to investigate these dynamics. By lowering the temperature, the rate of the sigmatropic rearrangement can be slowed on the NMR timescale, allowing the "frozen" or static structure of a single isomer to be observed. Conversely, by increasing the temperature and analyzing the changes in the line shape of the signals, the energy barrier (activation energy) for the rearrangement process can be calculated. mdpi.com

Mass Spectrometry (GC/MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC/MS) is a fundamental technique for the identification and purity assessment of 1-propyl-1,3-cyclopentadiene. The gas chromatography component separates the compound from solvents, impurities, and its other isomers based on differences in boiling points and interactions with the GC column. researchgate.net The retention time and the corresponding Kovats retention index serve as key identifiers for a specific isomer under defined chromatographic conditions. nih.govnih.gov

The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For 1-propyl-1,3-cyclopentadiene (C₈H₁₂), the mass spectrum will show a molecular ion peak [M]⁺ at m/z = 108. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include:

Loss of a methyl group (•CH₃, 15 Da) to yield a fragment at m/z = 93.

Loss of an ethyl group (•C₂H₅, 29 Da) to yield a highly stable cyclopentadienyl-like fragment at m/z = 79.

This combination of chromatographic separation and mass-based detection allows for both confident identification of the target compound and quantification of its purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. cam.ac.uk This technique provides highly accurate measurements of bond lengths, bond angles, and conformational details.

For a compound like 1,3-Cyclopentadiene, 1-propyl, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging and requires low-temperature crystallization techniques. While the crystal structure for the parent 1-propyl-1,3-cyclopentadiene is not readily found in open literature, the technique is frequently applied to more complex or solid derivatives of cyclopentadiene. rsc.org If a crystalline sample were analyzed, X-ray crystallography would provide unequivocal proof of its structure, including the exact position of the propyl group and the conformation of the cyclopentadiene ring in the solid state.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the propyl group and the cyclopentadiene ring.

The propyl substituent gives rise to characteristic alkane-like absorptions. Strong bands resulting from C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. openstax.orglibretexts.orglibretexts.org Additionally, C-H bending (deformation) vibrations for these groups typically appear in the 1350-1470 cm⁻¹ range. libretexts.org

The cyclopentadiene ring contains both sp²-hybridized carbons of the double bonds and an sp³-hybridized carbon. The vinylic C-H bonds (=C-H) of the diene system produce stretching absorptions at slightly higher wavenumbers than alkane C-H bonds, typically appearing in the 3020-3100 cm⁻¹ region. openstax.orglibretexts.orgpressbooks.pub The carbon-carbon double bond (C=C) stretching vibrations within the ring are expected to produce moderate to weak bands in the 1600-1680 cm⁻¹ range. libretexts.orgvscht.cz The specific position and intensity of these peaks can be influenced by the conjugation of the double bonds within the five-membered ring.

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations, including C-C single bond stretches and various bending vibrations, create a unique pattern for the molecule. libretexts.org Characteristic =C-H out-of-plane bending absorptions can also provide structural information in the 700 to 1000 cm⁻¹ range. libretexts.orgpressbooks.pub The analysis of these combined absorptions allows for the confirmation of the key functional groups within the 1-propyl-1,3-cyclopentadiene structure.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is generated based on characteristic absorption frequencies for the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

| 3020-3100 | Medium | Vinylic (=C-H) | C-H Stretch |

| 2850-3000 | Strong | Alkane (C-H) | C-H Stretch |

| 1600-1680 | Medium-Weak | Alkene (C=C) | C=C Stretch |

| 1350-1470 | Medium | Alkane (C-H) | C-H Bend/Deformation |

Ultrafast X-ray Scattering for Probing Reaction Dynamics in Real-Time

Ultrafast X-ray scattering is a state-of-the-art technique used to observe molecular structural changes during a chemical reaction on femtosecond (10⁻¹⁵ s) timescales. While specific studies on 1-propyl-1,3-cyclopentadiene are not available, research on the parent compound, cyclopentadiene (CP), provides significant insight into the potential reaction dynamics that can be probed. These experiments typically employ a pump-probe setup where an optical UV laser pulse (the pump) initiates a photochemical reaction, and a precisely delayed hard X-ray pulse (the probe) scatters off the evolving molecules. nih.govresearchgate.netresearchgate.net The resulting scattering patterns are recorded as a function of the time delay, providing a series of "snapshots" of the average molecular structure as the reaction proceeds. researchgate.net

Studies on cyclopentadiene have utilized this method to investigate its photoinduced ring-closing reaction. nih.govwolfresearchgroup.comnih.gov Upon excitation with a 243 nm UV pulse, cyclopentadiene is observed to undergo an electrocyclic reaction to form a highly strained intermediate, bicyclo[2.1.0]pentene (BP). nih.govwolfresearchgroup.comnih.gov Ultrafast X-ray scattering provided the first direct structural evidence for the formation of this bicyclic compound. nih.govwolfresearchgroup.com

The time-resolved data reveal that after photoexcitation, the bicyclo[2.1.0]pentene intermediate is formed rapidly. This strained molecule then decays via a thermal back-reaction, returning to a vibrationally "hot" ground-state cyclopentadiene molecule. researchgate.netwolfresearchgroup.comnih.gov The time constant for this decay has been measured to be approximately 21 ± 3 picoseconds. researchgate.netwolfresearchgroup.comnih.gov A minor reaction channel leading to ring-opened structures on a sub-picosecond timescale has also been identified. wolfresearchgroup.comnih.gov

Table 2: Summary of Reaction Dynamics for Cyclopentadiene Probed by Ultrafast X-ray Scattering

| Event | Description | Timescale |

| Photoexcitation | A UV pump pulse (243 nm) excites cyclopentadiene molecules. | 0 fs |

| Product Formation | Direct formation of the strained bicyclo[2.1.0]pentene (BP) intermediate. | < 1 ps |

| Intermediate Decay | BP decays via a thermal back-reaction to vibrationally hot cyclopentadiene. | 21 ± 3 ps |

| Minor Channel | A small fraction of molecules form ring-opened structures. | < 1 ps |

Computational and Theoretical Investigations of 1 Propyl 1,3 Cyclopentadiene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-propyl-1,3-cyclopentadiene, DFT calculations can provide significant insights into its behavior, from its fundamental electronic properties to its reactivity in chemical transformations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic behavior of 1-propyl-1,3-cyclopentadiene is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

For the parent cyclopentadiene (B3395910), the HOMO is a π-bonding orbital, and the LUMO is a π*-antibonding orbital. The introduction of a 1-propyl group, which acts as a weak electron-donating group through hyperconjugation and induction, is expected to alter the energies of these orbitals. The electron-donating nature of the propyl group will raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). This effect also slightly raises the energy of the LUMO, but the primary result is a narrowing of the HOMO-LUMO gap compared to unsubstituted cyclopentadiene. This suggests that 1-propyl-1,3-cyclopentadiene is likely more reactive in reactions with electron-deficient species. nih.gov

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentadiene | -8.60 | 0.40 | 9.00 |

| 1-Propyl-1,3-cyclopentadiene | -8.45 | 0.45 | 8.90 |

| Note: These are illustrative values based on theoretical principles. Actual values would require specific DFT calculations. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For 1-propyl-1,3-cyclopentadiene, the MEP would show a region of high electron density (negative potential, typically colored red) localized over the π-system of the conjugated double bonds. This region signifies the nucleophilic character of the diene and is the most probable site for electrophilic attack. The propyl group and the saturated C5 carbon would exhibit a more neutral or slightly positive potential (blue/green regions).

Prediction of Reactivity and Regioselectivity in Cycloaddition Reactions

Cyclopentadiene is highly reactive in [4+2] cycloaddition (Diels-Alder) reactions. wikipedia.org DFT calculations are instrumental in predicting the reactivity and selectivity of these reactions. nih.gov The reactivity is largely governed by the FMO theory; a smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a faster reaction. As established, the propyl group narrows this gap for reactions with electron-poor dienophiles, thus enhancing reactivity. nih.gov

The substitution at the C1 position breaks the symmetry of the diene, leading to questions of regioselectivity when reacting with an unsymmetrical dienophile. For example, in the reaction with methyl acrylate, two primary regioisomers, often referred to as the "ortho" and "meta" adducts, can be formed.

DFT can be used to calculate the activation energies for the transition states leading to each regioisomer. The regioselectivity is determined by a combination of electronic and steric factors.

Electronic Effects : The electron-donating propyl group increases the electron density and the HOMO coefficient at the C4 position of the diene, favoring the "ortho" product.

Steric Effects : The bulky propyl group can sterically hinder the approach of the dienophile's substituent, potentially disfavoring the transition state that leads to the "ortho" product if the substituent is also large.

Computational modeling of the transition states is necessary to determine which effect dominates for a given dienophile. nih.govlongdom.org

| Product | Description | Favored By |

| "Ortho" Adduct | The dienophile's substituent is adjacent to the propyl group in the product. | Electronic Effects |

| "Meta" Adduct | The dienophile's substituent is separated from the propyl group in the product. | Steric Effects |

Conformational Analysis and Steric Hindrance

The cyclopentadiene ring itself is largely planar in its conjugated section, with an sp³-hybridized carbon (C5) puckered out of the plane. The primary source of conformational flexibility in 1-propyl-1,3-cyclopentadiene arises from the rotation around the single bond connecting the propyl group to the ring.

DFT calculations can map the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the rotational energy barriers. The orientation of the propyl group has significant implications for steric hindrance. upenn.edu Certain conformations will position the propyl chain in a way that blocks one face of the diene, influencing the stereoselectivity (endo/exo selectivity) and π-facial selectivity of cycloaddition reactions. For instance, a conformer where the propyl group shields the syn-face of the diene would direct an incoming dienophile to the anti-face. Computational studies on related substituted cyclopentadienes have shown that such steric factors can be decisive in determining the reaction outcome. longdom.orgcdnsciencepub.com

Thermodynamic and Kinetic Parameters of Reactions

DFT calculations provide a powerful means to compute the key thermodynamic and kinetic parameters for reactions involving 1-propyl-1,3-cyclopentadiene. nih.gov For a Diels-Alder reaction, this involves locating the geometries of the reactants, the transition state (TS), and the product on the potential energy surface.

Kinetic Parameters : The activation energy (ΔG‡) is calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. DFT studies on Diels-Alder reactions of cyclopentadiene have shown that these reactions generally have low activation barriers. researchgate.net The electron-donating propyl group is expected to lower the activation energy, though this can be offset by increased steric clash in the transition state. nih.gov

Ab Initio and Multireference Electronic Structure Methods

For processes involving electronically excited states, such as photochemical reactions, single-reference methods like DFT can be inadequate. More sophisticated ab initio methods, including multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are required to accurately describe the complex electronic landscape. aip.org

Excited-State Dynamics and Conical Intersections

The photochemistry of conjugated dienes is often characterized by ultrafast, non-radiative decay from an excited electronic state back to the ground state. researchgate.netucm.es This process is mediated by conical intersections (CIs) , which are points of degeneracy between two electronic potential energy surfaces that act as efficient funnels for relaxation. aip.orglanl.gov

While specific studies on 1-propyl-1,3-cyclopentadiene are not available, its excited-state dynamics can be inferred from extensive research on similar molecules like 1,3-butadiene (B125203) and 1,3-cyclohexadiene. aip.orgaip.org The typical photochemical pathway is as follows:

Photoexcitation : The molecule absorbs a UV photon, promoting it from the ground state (S₀) to a bright, electronically excited state (typically S₂ or 1¹Bᵤ).

Ultrafast Dynamics : The molecule's geometry rapidly distorts, moving away from the initial Franck-Condon region. This motion often leads to a CI between the bright state and a lower-lying dark excited state (S₁ or 2¹A₉).

Internal Conversion : The molecule funnels through this first CI onto the S₁ potential energy surface.

Relaxation to Ground State : Further evolution on the S₁ surface leads to a second CI, this time with the ground state (S₀). Passage through this S₁/S₀ CI allows the molecule to return to the ground state non-radiatively, often within femtoseconds.

For 1-propyl-1,3-cyclopentadiene, this process could lead to either regeneration of the starting material or a photochemical reaction, such as an electrocyclic ring-opening to form a substituted 1,3,5-hexatriene. The propyl group would influence the topology of the potential energy surfaces and the location of the conical intersections, thereby affecting the lifetimes of the excited states and the quantum yields of different photoproducts. ucm.es High-level ab initio simulations would be necessary to map these complex pathways and predict the ultimate photochemical fate of the molecule. aip.orgrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including the conformational dynamics of substituted cyclopentadienes like 1-propyl-1,3-cyclopentadiene. These simulations provide a detailed picture of the motions of atoms and functional groups over time, offering insights into molecular flexibility and the population of different conformational states.

For 1-propyl-1,3-cyclopentadiene, the primary conformational flexibility arises from the rotation around the single bond connecting the propyl group to the cyclopentadiene ring. The three-carbon chain of the propyl group can adopt various conformations, primarily described by the dihedral angles along the C-C bonds. The most significant of these is the rotation around the bond between the ring carbon (C1) and the first carbon of the propyl chain (Cα).

MD simulations can be used to explore the potential energy surface associated with this rotation. The simulations would likely reveal the existence of several low-energy conformations. These typically correspond to staggered arrangements that minimize steric interactions between the propyl group and the hydrogen atom on the C1 carbon of the ring, as well as with the adjacent double bond.

While specific MD studies on isolated 1-propyl-1,3-cyclopentadiene are not extensively documented in the literature, simulations of related systems, such as cyclopentadienyl (B1206354) complexes with various alkyl substituents, provide valuable insights. For instance, MD simulations of nanoscale droplets of barium complexes with substituted cyclopentadienyl ligands show that the nature of the alkyl group significantly affects both intra- and intermolecular dynamics. researchgate.net Larger and more branched alkyl groups can introduce rigidity and restrict the orientational fluctuations of the cyclopentadienyl ligands. researchgate.net In the case of a propyl group, which is a flexible chain, the simulations would be expected to show significant conformational freedom.

The key dynamic motions that can be characterized by MD simulations for 1-propyl-1,3-cyclopentadiene include:

Torsional rotation: The rotation of the propyl group around the C1-Cα bond.

Wagging and twisting: The bending and twisting motions of the entire propyl chain.

Ring pucker: The inherent flexibility of the five-membered ring itself, which can undergo subtle puckering motions.

These simulations can also be used to calculate the relative populations of different conformers at various temperatures, providing a statistical understanding of the conformational landscape. This information is crucial for accurately interpreting experimental data and for understanding how the molecule's shape influences its reactivity and interactions.

| Dynamic Motion | Description | Expected Behavior for 1-Propyl-1,3-Cyclopentadiene |

| Propyl Group Rotation | Rotation around the C(ring)-C(propyl) single bond. | Relatively low energy barrier, leading to rapid interconversion between staggered conformers at room temperature. |

| Propyl Chain Flexibility | Internal rotations around the Cα-Cβ and Cβ-Cγ bonds of the propyl group. | Multiple gauche and anti conformations are accessible, contributing to the overall flexibility. |

| Cyclopentadiene Ring Puckering | Out-of-plane distortions of the five-membered ring. | The ring is largely planar but can exhibit small-amplitude puckering motions. |

When 1-propyl-1,3-cyclopentadiene is deprotonated to form the 1-propylcyclopentadienyl anion, it can act as a ligand in organometallic complexes. The interactions between this substituted ligand and a metal center, as well as the more subtle effects of spin-phonon coupling, can be investigated through advanced computational methods, including molecular dynamics and density functional theory (DFT).

Ligand-Metal Interactions:

The propyl group, being electron-donating, influences the electronic properties of the cyclopentadienyl (Cp) ring and, consequently, its interaction with a metal center. The inductive effect of the propyl group increases the electron density on the Cp ring, making it a stronger electron donor to the metal compared to the unsubstituted Cp ligand. This enhanced donation can strengthen the metal-ligand bond.

DFT calculations are commonly used to model these interactions. researchgate.net By analyzing the optimized geometries, bond energies, and electronic structures of propylcyclopentadienyl-metal complexes, one can quantify the effect of the propyl substituent. Key parameters that are typically examined include:

Metal-Ligand Bond Distances: A stronger bond may lead to a shorter distance between the metal and the centroid of the Cp ring.

Charge Transfer: The amount of electron density transferred from the ligand to the metal can be quantified using population analysis methods. The propyl-substituted ligand is expected to show greater charge transfer to the metal.

Orbital Interactions: The increased energy of the ligand's π orbitals due to the propyl group will affect their overlap and interaction with the metal's d-orbitals.

Spin-Phonon Coupling:

Spin-phonon coupling refers to the interaction between the spin state of a metal center and the vibrational modes (phonons) of the molecule. rsc.org This coupling is a critical mechanism for magnetic relaxation in single-molecule magnets and can influence the properties of spin-crossover complexes. rsc.orgarxiv.org The vibrations of the ligands are directly involved in this process.

The propyl group can influence spin-phonon coupling in several ways:

Modification of Vibrational Modes: The propyl group introduces new vibrational modes at lower frequencies (e.g., torsional and bending modes) compared to an unsubstituted Cp ligand. These low-energy vibrations can be more effective in inducing spin transitions, potentially leading to faster magnetic relaxation.

Modulation of the Ligand Field: The conformational dynamics of the flexible propyl group can cause fluctuations in the steric and electronic environment around the metal center. These fluctuations modulate the ligand field, which in turn can couple to the spin state of the metal.

Electronic Effects: The electron-donating nature of the propyl group alters the covalency of the metal-ligand bonds. Changes in bond covalency can affect the strength of the spin-orbit coupling and the efficiency of vibrational modulation of the spin state.

Computational studies can model these effects by calculating the vibrational frequencies of the complex and determining how these vibrations modulate the electronic structure and magnetic properties (e.g., the g-tensor and zero-field splitting parameters). While computationally intensive, such studies are essential for understanding and designing molecular magnetic materials with tailored properties. rsc.org

Charge Distribution and Electron Density Analysis (e.g., ELF, Atoms in Molecules)

The analysis of charge distribution and electron density provides a fundamental understanding of the chemical bonding and reactivity of 1-propyl-1,3-cyclopentadiene. Computational methods such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for interpreting the complex electronic structure of molecules. wikipedia.orgmdpi.com

Electron Localization Function (ELF):

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.orgdailymotion.com It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. For 1-propyl-1,3-cyclopentadiene, an ELF analysis would reveal several key features:

C-C and C-H Bonds: High ELF values would be found in the regions corresponding to the covalent single and double bonds within the cyclopentadiene ring and the propyl chain, as well as the C-H bonds.

π-System Delocalization: The ELF topology can illustrate the nature of the π-electron system in the diene. It would show basins of attraction corresponding to the localized σ-framework and a more delocalized region for the π-electrons above and below the plane of the ring.

Influence of the Propyl Group: The electron-donating propyl group influences the electron density of the ring through an inductive effect. This would manifest as a subtle enhancement of the electron localization in the π-system of the cyclopentadiene ring compared to the unsubstituted molecule. This increased localization can be correlated with the enhanced nucleophilicity of the substituted diene. epfl.ch

Atoms in Molecules (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wikipedia.org This allows for the calculation of various atomic properties, such as atomic charges and bond properties, directly from the total electron density.

A QTAIM analysis of 1-propyl-1,3-cyclopentadiene would involve:

Topological Analysis: Identifying the critical points in the electron density (ρ(r)). Bond critical points (BCPs) are found between bonded atoms, and their properties provide quantitative information about the nature of the chemical bonds.

Atomic Charges: By integrating the electron density within each atomic basin, a net charge can be assigned to each atom. This would show that the propyl group carries a slight positive charge, while the cyclopentadiene ring becomes more electron-rich, with a net negative charge distributed among its carbon atoms.